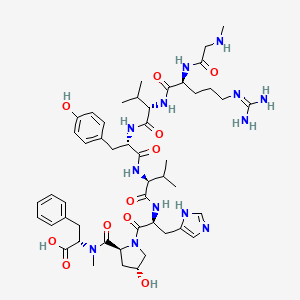
Shpmp-angiotensin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shpmp-angiotensin II is a synthetic peptide hormone that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body. It is a potent vasoconstrictor, meaning it narrows blood vessels, thereby increasing blood pressure. This compound has been extensively studied for its therapeutic potential in treating conditions such as hypotension and shock .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Shpmp-angiotensin II is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling steps until the peptide is complete.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Shpmp-angiotensin II undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: Often used to break disulfide bonds within the peptide.
Substitution: Involves replacing one amino acid with another to study structure-activity relationships
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-function relationship of this compound .
Applications De Recherche Scientifique
Shpmp-angiotensin II has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, including hypertension and heart failure.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations .
Mécanisme D'action
Shpmp-angiotensin II exerts its effects by binding to angiotensin II receptors (AT1 and AT2) on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, leading to:
Vasoconstriction: Narrowing of blood vessels.
Aldosterone release: Increases sodium and water retention.
Sympathetic activation: Enhances the release of norepinephrine
Comparaison Avec Des Composés Similaires
Similar Compounds
Angiotensin I: Precursor to angiotensin II, less potent.
Angiotensin III: Another active form, with different receptor affinities.
Angiotensin IV: Involved in cognitive functions and blood flow regulation
Uniqueness
Shpmp-angiotensin II is unique due to its high potency and specific receptor interactions, making it a valuable tool for both research and therapeutic applications. Its synthetic nature allows for precise modifications, enabling detailed studies of its structure-activity relationships .
Propriétés
Numéro CAS |
53819-93-5 |
|---|---|
Formule moléculaire |
C49H71N13O11 |
Poids moléculaire |
1018.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H71N13O11/c1-27(2)40(59-42(66)34(56-39(65)24-52-5)13-10-18-54-49(50)51)44(68)57-35(19-30-14-16-32(63)17-15-30)43(67)60-41(28(3)4)45(69)58-36(21-31-23-53-26-55-31)46(70)62-25-33(64)22-37(62)47(71)61(6)38(48(72)73)20-29-11-8-7-9-12-29/h7-9,11-12,14-17,23,26-28,33-38,40-41,52,63-64H,10,13,18-22,24-25H2,1-6H3,(H,53,55)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,60,67)(H,72,73)(H4,50,51,54)/t33-,34+,35+,36+,37+,38+,40+,41+/m1/s1 |
Clé InChI |
NDGCQRDOIWRPFJ-FNVUWGPDSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3C[C@@H](C[C@H]3C(=O)N(C)[C@@H](CC4=CC=CC=C4)C(=O)O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CC(CC3C(=O)N(C)C(CC4=CC=CC=C4)C(=O)O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


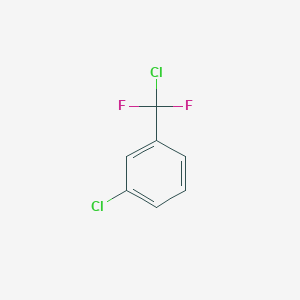
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
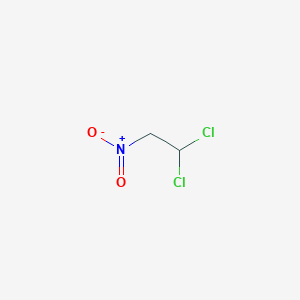
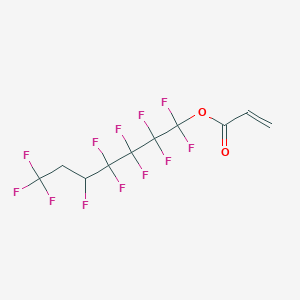
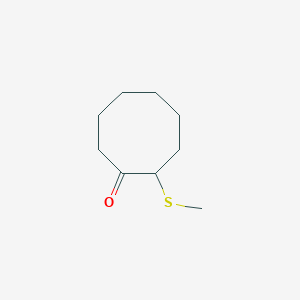

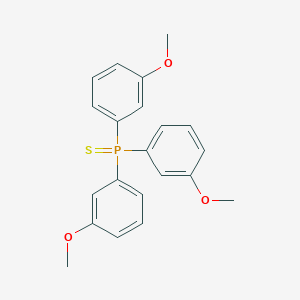
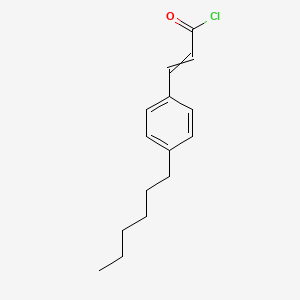
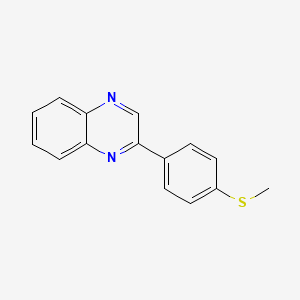
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)

![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
